molecular formula C8H8BrNO2S B7961726 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid

Cat. No.: B7961726
M. Wt: 262.13 g/mol
InChI Key: SGUQYNFXWZXJPK-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid typically involves the bromination of 4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Amino, thio, or alkoxy derivatives of the original compound.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to target proteins .

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUQYNFXWZXJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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